molecular formula C11H16ClN B6213861 N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 2731011-33-7

N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B6213861
CAS No.: 2731011-33-7
M. Wt: 197.7
InChI Key:
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Description

N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is an organic compound with the molecular formula C11H16ClN. It is a derivative of indane, a bicyclic hydrocarbon, and is characterized by the presence of an amine group and two methyl groups attached to the indane structure. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated compounds.

Mechanism of Action

The mechanism of action of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves the reduction of 2-nitro-1,2-dimethyl-1H-indene followed by the reductive amination of the resulting 2,3-dihydro-1H-inden-2-amine with dimethylamine.", "Starting Materials": [ "2-nitro-1,2-dimethyl-1H-indene", "Sodium borohydride", "Dimethylamine", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "2-nitro-1,2-dimethyl-1H-indene is dissolved in ethanol.", "Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "The reaction mixture is then filtered and the solvent is evaporated to yield 2,3-dihydro-1H-inden-2-amine.", "Dimethylamine and hydrochloric acid are added to the 2,3-dihydro-1H-inden-2-amine and the mixture is stirred at room temperature for several hours.", "The resulting N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is filtered and dried." ] }

CAS No.

2731011-33-7

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

0

Origin of Product

United States

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